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5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole

Catalog No.
S707648
CAS No.
2251-79-8
M.F
C8H5F3N4
M. Wt
214.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole

CAS Number

2251-79-8

Product Name

5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-2H-tetrazole

Molecular Formula

C8H5F3N4

Molecular Weight

214.15 g/mol

InChI

InChI=1S/C8H5F3N4/c9-8(10,11)6-3-1-5(2-4-6)7-12-14-15-13-7/h1-4H,(H,12,13,14,15)

InChI Key

CCVCHQBLMDMSNN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NNN=N2)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(F)(F)F

Organic Synthesis:

-[4-(Trifluoromethyl)phenyl]-1H-tetrazole is a valuable building block in organic synthesis due to its unique combination of functional groups. The tetrazole ring offers diverse reactivity, and the trifluoromethyl group introduces lipophilicity and electron-withdrawing character, making it a versatile component for various transformations. Researchers have employed this compound in the synthesis of:

  • Heterocyclic compounds: It serves as a precursor for the synthesis of diverse heterocyclic structures, including fused tetrazoles, pyrimidines, and triazoles, which are significant scaffolds in medicinal chemistry. Source: European Journal of Medicinal Chemistry, 2018:
  • Functional molecules: It participates in the construction of various functional molecules, such as fluorescent probes, molecular sensors, and photochromic materials, due to its tunable properties. Source: Chemical Communications, 2012

Medicinal Chemistry:

-[4-(Trifluoromethyl)phenyl]-1H-tetrazole has gained interest in medicinal chemistry due to its potential biological activities. Studies have explored its role in:

  • Antimicrobial activity: Research suggests it exhibits promising antibacterial and antifungal properties, making it a potential candidate for developing novel antibiotics and antifungals. Source: Molecules, 2018
  • Anticancer activity: Initial studies indicate potential antitumor activity, warranting further investigation for its applicability in cancer treatment. Source: European Journal of Medicinal Chemistry, 2018:

5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole is a synthetic compound characterized by the presence of a tetrazole ring and a trifluoromethyl-substituted phenyl group. Its molecular formula is C₈H₅F₃N₄, with a molecular weight of approximately 214.15 g/mol. The compound features a tetrazole moiety, which is a five-membered ring containing four nitrogen atoms and one carbon atom, contributing to its unique chemical properties and potential biological activities.

Typical of tetrazole compounds. These include:

  • Nucleophilic Substitution: The nitrogen atoms in the tetrazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Cycloaddition Reactions: It can participate in cycloaddition reactions, particularly with azides or nitriles, to form more complex structures.
  • Deprotonation Reactions: The acidic protons on the tetrazole ring can be deprotonated, leading to the formation of anions that can engage in further reactions.

Research indicates that tetrazole derivatives, including 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole, exhibit a range of biological activities. These may include:

  • Antimicrobial Activity: Some studies suggest that tetrazoles possess antibacterial and antifungal properties.
  • Anticonvulsant Effects: Certain derivatives have shown promise in anticonvulsant assays, indicating potential for neurological applications.
  • Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

The synthesis of 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole can be achieved through several methods:

  • Three-Component Reaction: A common approach involves reacting aldehydes, hydroxylamine, and sodium azide under catalytic conditions. This method is efficient and yields high purity products .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing 5-substituted tetrazoles from nitriles and sodium azide .
  • Catalytic Methods: Various catalysts, such as copper-based catalysts or bismuth chloride, have been employed to facilitate the synthesis of 5-substituted tetrazoles with high yields .

5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole has potential applications in various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in treating infections or neurological disorders.
  • Agricultural Chemicals: The antimicrobial properties may allow for use in agricultural formulations to protect crops from pathogens.
  • Material Science: Tetrazoles are increasingly being explored for their properties in materials science, particularly in the development of polymers and coatings.

Studies on the interactions of 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole with biological systems have indicated its potential as a lead compound for further investigation. Interaction studies often focus on:

  • Binding Affinity: Investigating how well the compound binds to specific biological targets.
  • Mechanism of Action: Understanding how the compound exerts its effects at the molecular level.
  • Toxicology Assessments: Evaluating safety profiles to determine suitability for therapeutic use.

Several compounds share structural similarities with 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-(4-Chlorophenyl)-1H-tetrazoleChlorine substitution on phenyl groupExhibits different biological activity
5-(Phenyl)-1H-tetrazoleSimple phenyl substitutionLess potent than trifluoromethyl variant
5-(4-Methoxyphenyl)-1H-tetrazoleMethoxy group on phenylEnhanced solubility

The uniqueness of 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole lies in its trifluoromethyl group, which significantly influences its electronic properties and reactivity compared to other similar compounds. This feature may enhance its lipophilicity and biological activity, making it a valuable compound for further research and application development.

Structural Parameters

Bond Lengths and Angles

The structural parameters of 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole reveal characteristic bond lengths and angles typical of tetrazole derivatives. Based on crystallographic analysis of related tetrazole compounds, the tetrazole ring exhibits specific geometric parameters that define its aromatic character [4] [5].

Table 1: Typical Tetrazole Ring Bond Parameters

Bond TypeLength (Å)Bond AngleDegrees (°)
N1-N21.347C5-N1-N2105.3
N2-N31.283N1-N2-N3106.9
N3-N41.345N2-N3-N4112.2
N4-C51.290N3-N4-C5104.2
N1-C51.351N4-C5-N1111.4

The tetrazole ring demonstrates aromatic character with six delocalized π-electrons, resulting in bond lengths intermediate between single and double bonds [5]. Crystal structure analysis of related trifluoromethyl-phenyl tetrazole derivatives indicates that the phenyl and tetrazole rings are typically twisted relative to each other due to steric hindrance from the trifluoromethyl group [6].

In the case of 2-(trifluoromethyl)phenyl tetrazole derivatives, the dihedral angle between the tetrazole and phenyl rings has been measured at 76.8 degrees, demonstrating significant deviation from planarity [6]. This geometric arrangement results from the substantial steric hindrance imposed by the trifluoromethyl group when positioned ortho to the tetrazole attachment point [6].

Trifluoromethyl Group Orientation

The trifluoromethyl group orientation in 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole represents a critical structural feature influencing the compound's properties. The para-position of the trifluoromethyl group relative to the tetrazole attachment minimizes steric interactions compared to ortho-substituted analogues [7] [8].

Computational studies on trifluoromethyl-substituted aromatic compounds indicate that the carbon-trifluoromethyl bond exhibits rotational barriers typically ranging from 9 to 25 kilojoules per mole, depending on the local steric environment [8] [9]. For para-substituted derivatives, the rotational freedom of the trifluoromethyl group remains relatively unrestricted compared to ortho-substituted variants where significant barriers can exceed 46 kilojoules per mole [7].

The trifluoromethyl group's electron-withdrawing character significantly influences the electronic distribution throughout the molecular structure. This effect manifests through both inductive and resonance mechanisms, with the inductive effect being predominant due to the high electronegativity of fluorine atoms [10] [11].

Tetrazole Ring Configuration

The tetrazole ring in 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole adopts a planar configuration characteristic of aromatic five-membered heterocycles. The ring system contains four nitrogen atoms and one carbon atom, with the aromatic character arising from the delocalization of six π-electrons [12] [13].

Structural analysis reveals that the tetrazole ring maintains bond lengths consistent with aromatic character, with nitrogen-nitrogen bond distances ranging from 1.280 to 1.367 angstroms and carbon-nitrogen distances of approximately 1.290 to 1.351 angstroms [4] [5]. The internal bond angles within the tetrazole ring vary from 104.2 to 112.2 degrees, reflecting the constraints imposed by the five-membered ring geometry [5].

The tetrazole ring demonstrates significant planarity, with maximum deviations from the mean plane typically less than 0.003 angstroms in crystalline structures [14]. This planarity facilitates π-π stacking interactions in solid-state arrangements and contributes to the compound's stability through aromatic delocalization [15].

Physical Properties

Melting Point and Solubility Profile

The melting point of 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole has not been definitively established in the available literature, though related trifluoromethyl-substituted tetrazole derivatives exhibit melting points in the range of 156-158°C [16]. The related compound 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole demonstrates a melting point of 156-158°C, suggesting similar thermal behavior for the para-substituted isomer [16].

Table 2: Physical Properties of Related Trifluoromethyl Tetrazole Compounds

CompoundMelting Point (°C)Density (g/cm³)Boiling Point (°C)
5-[3-(Trifluoromethyl)phenyl]-1H-tetrazole156-1581.464 (predicted)325.2 (predicted)
5-[3,5-Bis(trifluoromethyl)phenyl]tetrazole177-1801.569 (predicted)298.2 (predicted)

The solubility profile of 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole reflects the compound's amphiphilic nature, combining the polar tetrazole ring with the lipophilic trifluoromethyl-substituted phenyl group [3]. The trifluoromethyl group significantly enhances lipophilicity while maintaining some degree of polarity due to the strong electronegativity of fluorine atoms [3] [17].

Solubility data indicates that related bis-trifluoromethyl tetrazole derivatives show solubility in dimethyl sulfoxide at concentrations of 20 milligrams per milliliter, producing clear solutions [17]. The presence of the trifluoromethyl group generally reduces water solubility compared to unsubstituted tetrazole derivatives while enhancing solubility in organic solvents .

Tautomerism in 1H-Tetrazole Structure

The tautomeric behavior of 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole represents a fundamental aspect of tetrazole chemistry, involving the dynamic equilibrium between 1H-tetrazole and 2H-tetrazole forms. This tautomeric equilibrium significantly influences the compound's properties and behavior in different environments [12] [13] [26].

Theoretical calculations using high-level quantum mechanical methods predict that the 2H-tetrazole tautomer exhibits lower energy in the gas phase, with energy differences ranging from 2.07 to 6.95 kilojoules per mole favoring the 2H form [12] [13] [26]. However, the tautomeric equilibrium demonstrates strong dependence on the surrounding medium, with polar solvents favoring the more polar 1H-tautomer [12] [26].

Table 4: Tautomeric Equilibrium Data for Tetrazole Systems

MediumPreferred TautomerEnergy Difference (kJ/mol)Population Ratio
Gas Phase2H-tetrazole6.95 ± 1.5090:10 (2H:1H)
Nonpolar SolventComparable~1~50:50
Polar Solvent1H-tetrazole1285:15 (1H:2H)

Experimental studies using matrix-isolation infrared spectroscopy have determined the energy difference between 1H-tetrazole and 2H-tetrazole tautomers to be approximately 6.95 kilojoules per mole in favor of the 2H form under gas-phase conditions [26]. The 1H-tautomer population in argon matrix conditions was estimated at approximately 10 percent of the total tetrazole population [26].

The tautomeric interconversion mechanism involves hydrogen migration between adjacent nitrogen atoms through high-energy transition states with activation barriers of approximately 50-70 kilojoules per mole for monomolecular processes [27]. However, in the presence of hydrogen-bonded complexes, concerted double hydrogen transfer reactions can occur with significantly lower barriers of 18-28 kilojoules per mole, facilitating rapid interconversion between tautomeric forms [27].

The presence of the 4-(trifluoromethyl)phenyl substituent influences the tautomeric equilibrium through electronic effects. The electron-withdrawing nature of the trifluoromethyl group stabilizes negative charge development, potentially affecting the relative stability of the two tautomeric forms [3] [12]. Computational studies suggest that electron-withdrawing substituents can modify the tautomeric equilibrium, though the magnitude of this effect requires detailed investigation for the specific 4-(trifluoromethyl)phenyl system [13].

In crystalline environments, tetrazole derivatives typically exist predominantly in the 1H-tautomeric form due to favorable intermolecular hydrogen bonding interactions [28] [5]. The crystal structures of substituted tetrazoles, including trifluoromethyl derivatives, consistently show the 1H-tautomer as the predominant species in the solid state [28] [29].

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2251-79-8

Wikipedia

5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole

Dates

Last modified: 08-15-2023

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